Cas no 377779-74-3 (5-bromo-7-methyl-Imidazo[1,2-a]pyridine)
5-bromo-7-methyl-Imidazo[1,2-a]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-7-methyl-Imidazo[1,2-a]pyridine
- MFCD12756242
- SCHEMBL2673260
- DB-113661
- EN300-365550
- 5-bromo-7-methylimidazo[1,2-a]pyridine
- CS-0216211
- AS-43135
- 377779-74-3
- Imidazo[1,2-a]pyridine, 5-bromo-7-methyl-
- SZHBHTDASBBWFA-UHFFFAOYSA-N
- AKOS027252899
- CQA77974
-
- MDL: MFCD12756242
- Inchi: 1S/C8H7BrN2/c1-6-4-7(9)11-3-2-10-8(11)5-6/h2-5H,1H3
- InChI Key: SZHBHTDASBBWFA-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=CC2=NC=CN21
Computed Properties
- Exact Mass: 209.97926g/mol
- Monoisotopic Mass: 209.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.3Ų
5-bromo-7-methyl-Imidazo[1,2-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269471-1g |
5-Bromo-7-methylimidazo[1,2-a]pyridine |
377779-74-3 | 95% | 1g |
$389 | 2021-08-18 | |
| Alichem | A029205262-250mg |
5-Bromo-7-methylimidazo[1,2-a]pyridine |
377779-74-3 | 95% | 250mg |
$446.04 | 2023-09-02 | |
| Alichem | A029205262-1g |
5-Bromo-7-methylimidazo[1,2-a]pyridine |
377779-74-3 | 95% | 1g |
$1094.98 | 2023-09-02 | |
| Apollo Scientific | OR45229-250mg |
5-Bromo-7-methylimidazo[1,2-a]pyridine |
377779-74-3 | 250mg |
£98.00 | 2024-05-24 | ||
| Apollo Scientific | OR45229-1g |
5-Bromo-7-methylimidazo[1,2-a]pyridine |
377779-74-3 | 1g |
£340.00 | 2024-05-24 | ||
| Chemenu | CM269471-1g |
5-Bromo-7-methylimidazo[1,2-a]pyridine |
377779-74-3 | 95% | 1g |
$389 | 2024-07-17 | |
| abcr | AB490080-250 mg |
5-Bromo-7-methylimidazo[1,2-a]pyridine; 95% |
377779-74-3 | 250mg |
€214.40 | 2023-05-18 | ||
| abcr | AB490080-1 g |
5-Bromo-7-methylimidazo[1,2-a]pyridine; 95% |
377779-74-3 | 1g |
€645.20 | 2023-05-18 | ||
| eNovation Chemicals LLC | Y1110883-1g |
5-Bromo-7-methyimidazo[1,2-a]pyridine |
377779-74-3 | 95% | 1g |
$430 | 2024-05-25 | |
| Enamine | EN300-365550-0.05g |
5-bromo-7-methylimidazo[1,2-a]pyridine |
377779-74-3 | 95% | 0.05g |
$226.0 | 2023-03-02 |
5-bromo-7-methyl-Imidazo[1,2-a]pyridine Suppliers
5-bromo-7-methyl-Imidazo[1,2-a]pyridine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 5-bromo-7-methyl-Imidazo[1,2-a]pyridine
5-Bromo-7-methyl-Imidazo[1,2-a]pyridine (CAS No. 377779-74-3): A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications
5-Bromo-7-methyl-Imidazo[1,2-a]pyridine (CAS No. 377779-74-3) is a highly valuable heterocyclic compound that has garnered significant attention in pharmaceutical research and material science. This brominated derivative of imidazo[1,2-a]pyridine exhibits unique electronic properties and biological activity, making it a crucial building block for drug discovery and advanced materials.
The compound's molecular structure combines an imidazole ring fused with a pyridine moiety, creating a privileged scaffold that interacts favorably with various biological targets. The presence of the bromo substituent at position 5 and the methyl group at position 7 enhances both its reactivity and selectivity in chemical transformations.
Recent studies highlight the growing importance of 5-bromo-7-methyl-imidazo[1,2-a]pyridine derivatives in medicinal chemistry. Researchers are particularly interested in its potential as a precursor for kinase inhibitors, with applications in oncology and inflammatory diseases. The compound's ability to modulate protein-protein interactions makes it valuable for developing new therapeutic agents targeting challenging disease pathways.
In material science, imidazo[1,2-a]pyridine-based compounds have shown promise as organic semiconductors and luminescent materials. The electron-rich nature of 5-bromo-7-methyl-Imidazo[1,2-a]pyridine makes it suitable for designing organic electronic devices, including OLEDs and photovoltaic materials. Its thermal stability and tunable photophysical properties are particularly attractive for these applications.
The synthesis of CAS 377779-74-3 typically involves palladium-catalyzed cross-coupling reactions or direct bromination strategies. Recent advances in green chemistry have led to more sustainable synthetic routes, addressing the growing demand for environmentally friendly production methods in the pharmaceutical industry.
Market trends indicate increasing demand for imidazo[1,2-a]pyridine building blocks, driven by their expanding applications in drug discovery. Pharmaceutical companies are actively investigating 5-bromo-7-methyl substituted variants as potential candidates for next-generation therapeutics, particularly in targeted cancer therapies and neurological disorders.
Analytical characterization of 5-bromo-7-methyl-Imidazo[1,2-a]pyridine typically involves advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure high purity standards required for pharmaceutical applications, where even minor impurities can significantly impact biological activity.
From a regulatory perspective, CAS 377779-74-3 is not currently classified as a controlled substance in major pharmaceutical markets. However, researchers should always verify local regulations before handling or shipping this compound, as chemical regulations are subject to frequent updates.
The stability profile of 5-bromo-7-methyl-Imidazo[1,2-a]pyridine makes it suitable for long-term storage under appropriate conditions. Recommended storage typically involves protection from light and moisture at controlled temperatures, following standard protocols for sensitive heterocyclic compounds.
Future research directions for imidazo[1,2-a]pyridine derivatives include exploring their potential in combination therapies and as components of supramolecular assemblies. The unique electronic properties of the bromo-methyl substituted variant make it particularly interesting for designing smart materials with responsive behavior.
For researchers working with 5-bromo-7-methyl-Imidazo[1,2-a]pyridine, proper safety precautions should always be observed, including the use of personal protective equipment and adequate ventilation. While not classified as highly hazardous, all laboratory chemicals should be handled with appropriate care and respect.
The commercial availability of CAS 377779-74-3 has improved significantly in recent years, with multiple suppliers offering this compound in various quantities and purity grades. This increased accessibility has facilitated its adoption across diverse research applications in both academic and industrial settings.
In conclusion, 5-bromo-7-methyl-Imidazo[1,2-a]pyridine represents an important structural motif with broad applications in medicinal chemistry and materials science. Its unique combination of electronic properties and biological activity ensures its continued relevance in cutting-edge research across multiple disciplines.
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